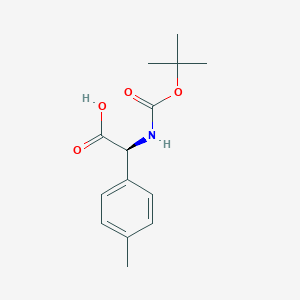

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Description

Properties

IUPAC Name |

(2S)-2-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDBWQDZODFRCK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401151313 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228550-24-0 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228550-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes

Industrial Production Methods

In an industrial setting, the production of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid may involve large-scale flow microreactor systems to ensure high yield and purity. The use of continuous flow processes allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The Boc-protected amino group can be selectively deprotected using reagents like oxalyl chloride in methanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Deprotection of the Boc group can be achieved using oxalyl chloride in methanol under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amino acid, which can then undergo further functionalization.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid serves as a crucial precursor in the synthesis of more complex organic molecules. Its Boc-protected amino group allows for selective deprotection, enabling the introduction of various functional groups through subsequent reactions.

Synthetic Routes

- The compound can be synthesized using flow microreactor systems, which enhance efficiency and scalability compared to traditional batch processes. This method allows for better control over reaction parameters, yielding high purity products suitable for further applications.

Reactions Involved

- The compound can undergo various chemical transformations, including:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Utilizing lithium aluminum hydride or sodium borohydride.

- Substitution : Deprotection of the Boc group can be achieved using oxalyl chloride in methanol.

Biological Applications

Enzyme-Substrate Interactions

- The compound is utilized in studies focusing on enzyme interactions and protein modifications. Its ability to modulate enzyme activity makes it a candidate for research on drug resistance mechanisms in cancer cells. For instance, derivatives of similar compounds have shown potential in enhancing the efficacy of chemotherapeutic agents by interacting with P-glycoprotein (P-gp), thereby overcoming drug resistance.

Therapeutic Potential

- Due to its structural characteristics, this compound is being investigated for its potential therapeutic applications. The free amino group, once deprotected, can participate in various biochemical pathways, influencing cellular processes and potentially leading to new drug development strategies.

Industrial Applications

Pharmaceutical Production

- In the pharmaceutical industry, this compound is employed in the synthesis of active pharmaceutical ingredients (APIs). Its unique properties allow for the creation of chiral drugs that are essential for developing effective treatments with fewer side effects.

Fine Chemicals Manufacturing

- The compound is also used in the production of fine chemicals, where its ability to undergo specific chemical reactions makes it valuable for creating specialized compounds required in various industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The 4-methylphenyl group provides additional steric and electronic effects that influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The structural analogues of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid differ primarily in the substituent at the α-carbon. Key compounds include:

*Note: The molecular formula of this compound is inferred from structural analysis and comparison with analogues.

Key Observations:

- Substituent Effects: Aromatic vs. Aliphatic: The 4-methylphenyl group enhances aromatic interactions compared to aliphatic substituents like cyclobutyl. This can improve binding to hydrophobic pockets in enzymes or receptors . Electron-Donating vs. In contrast, thiophenyl groups introduce sulfur’s polarizability, affecting redox activity . Steric Bulk: Ethyl and biphenylyl substituents increase steric hindrance, which may reduce reaction rates in peptide couplings but improve metabolic stability .

- Chirality: The (S)-configuration is critical for bioactivity. For example, (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride () is a pharmaceutical ingredient where enantiopurity ensures target specificity .

Tyrosinase Inhibition ():

The Boc-protected form likely serves as a prodrug, with the active deprotected amine (post-Boc removal) engaging in inhibitory mechanisms .

Biological Activity

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a 4-methylphenyl group. This compound has been studied for its biological activities, particularly in the context of enzyme interactions, protein modifications, and potential therapeutic applications.

This compound can be synthesized through various methods, including flow microreactor systems that enhance yield and purity. The Boc group can be selectively deprotected to yield the free amino acid, which is crucial for its biological activity. The compound's structure can be analyzed using techniques such as NMR spectroscopy and mass spectrometry, confirming its enantiomeric purity and structural integrity .

The mechanism of action involves the interaction of the free amino group with specific molecular targets in biological systems. The presence of the 4-methylphenyl group influences the compound's steric and electronic properties, potentially enhancing its reactivity with enzymes or proteins involved in various biochemical pathways .

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity. For example, derivatives of similar compounds have shown to interact with P-glycoprotein (P-gp), affecting drug resistance mechanisms in cancer cells. Compounds that share structural similarities with this compound have demonstrated the ability to increase intracellular concentrations of chemotherapeutic agents like paclitaxel, suggesting a potential role in overcoming drug resistance .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of related Boc-protected amino acids. For instance, conjugates formed by removing the Boc group have exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The inhibitory zones observed were comparable to conventional antibiotics, indicating that this compound may possess similar antimicrobial potential when appropriately modified .

Case Studies and Research Findings

- Anticancer Activity : A study on structurally related compounds showed that they could induce apoptosis in cancer cells while causing cell cycle arrest at specific phases. This suggests that this compound could be developed as an anticancer agent through further modifications .

- Antimicrobial Efficacy : In a comparative analysis, several derivatives were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated substantial activity across various compounds, which may include derivatives of this compound .

Comparative Analysis Table

| Compound | Activity Type | IC50 Values (μM) | Effective Against |

|---|---|---|---|

| This compound | Enzyme modulation | Not specified | P-glycoprotein |

| Related Boc-protected amino acids | Antimicrobial | 9 - 12 | Staphylococcus aureus, E. coli |

| Derivatives in anticancer studies | Anticancer | Varies | Cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural integrity and enantiomeric purity of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention times can be compared to standards .

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the (S)-configuration via coupling patterns. The aromatic protons of the 4-methylphenyl group appear as a doublet at δ ~7.2 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak (calculated [M+H]⁺: ~294.4 g/mol) .

Q. How can researchers optimize the synthesis of this compound while minimizing racemization?

- Methodological Answer :

- Stepwise Protection : Introduce the Boc group using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (e.g., THF/water) at pH 8–9 to protect the amino group before functionalizing the carboxylic acid .

- Low-Temperature Coupling : Perform carboxyl activation with DCC/HOBt at 0–4°C to reduce racemization during esterification or amidation .

- Monitoring : Use TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane 1:1) to track reaction progress .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .

- First Aid : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention immediately .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Systematic Solubility Screening : Test solubility in DMSO, DMF, THF, and aqueous buffers (pH 2–10) using gravimetric analysis. For example:

| Solvent | Solubility (mg/mL) | pH Dependence |

|---|---|---|

| DMSO | >50 | No |

| Water (pH 7) | <1 | Yes |

| THF | ~20 | No |

| (Data adapted from ) |

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may explain discrepancies in literature .

Q. What strategies are effective for selective Boc deprotection in the presence of acid-sensitive functional groups?

- Methodological Answer :

- Mild Acidolysis : Use 10% TFA in dichloromethane (0°C, 1–2 hrs) instead of HCl/dioxane to avoid side reactions. Monitor via FTIR for disappearance of the Boc carbonyl peak (~1740 cm⁻¹) .

- Enzyme-Mediated Deprotection : Explore lipases (e.g., Candida antarctica) in buffered systems (pH 5–6) for selective cleavage without affecting ester groups .

Q. How can the compound’s stability under varying temperatures and pH conditions be systematically evaluated for long-term storage?

- Methodological Answer :

- Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3, 7, 9) for 4 weeks. Analyze degradation products via HPLC-MS:

| Condition | % Degradation (28 days) | Major Degradant |

|---|---|---|

| 40°C, pH 7 | <5% | None detected |

| 60°C, pH 9 | >30% | Free amino acid |

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 4°C (~24 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.